

# GNE-3500: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: GNE-3500

Cat. No.: B15621868

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An In-depth Review of the Potent and Selective ROR $\gamma$  Inverse Agonist

**GNE-3500** is a potent, selective, and orally bioavailable small molecule inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor  $\gamma$  (ROR $\gamma$ , also known as RORc or NR1F3). As a key regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), ROR $\gamma$  has emerged as a significant therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to **GNE-3500**, intended for researchers, scientists, and professionals in drug development.

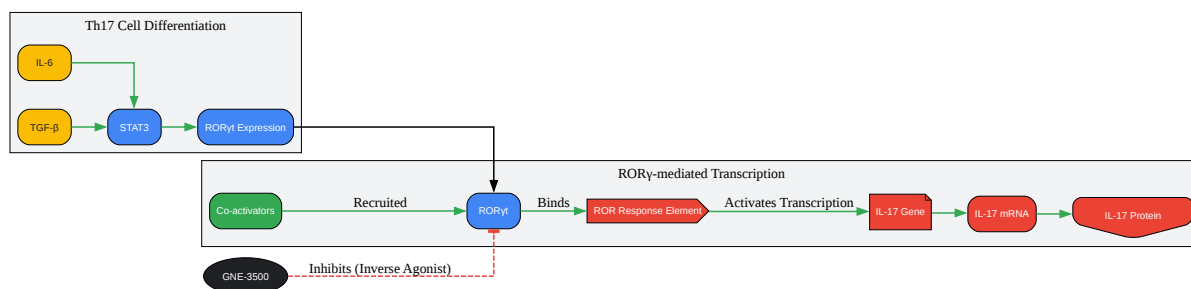
## Chemical Structure and Physicochemical Properties

**GNE-3500**, with the chemical name 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone, is a structurally complex molecule designed for high affinity and selectivity to the ROR $\gamma$  ligand-binding domain.

Property	Value	Reference
CAS Number	1537859-24-7	[2]
Molecular Formula	C24H30FN3O3S	[2]
Molecular Weight	459.58 g/mol	[2]
Appearance	Solid	[2]
SMILES	CC(N1CCN(C2=CC=C(CN(-- INVALID-LINK-- CC[C@@H]3C4=CC=CC=C4) S3(=O)=O)C(F)=C2)CC1)=O	[1]

## Mechanism of Action and Signaling Pathway

**GNE-3500** functions as an inverse agonist of ROR $\gamma$ . In the context of Th17 cells, ROR $\gamma$  is a master transcriptional regulator that, upon binding to its response elements (ROREs) in the promoter regions of target genes, drives the expression of pro-inflammatory cytokines, most notably IL-17A and IL-17F. **GNE-3500** binds to the ligand-binding pocket of ROR $\gamma$ , inducing a conformational change that favors the recruitment of co-repressors over co-activators. This action effectively suppresses the transcriptional activity of ROR $\gamma$ , leading to a dose-dependent reduction in IL-17 production.



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### RORγ Signaling Pathway and Inhibition by **GNE-3500**

## Biochemical and Cellular Activity

**GNE-3500** demonstrates potent and selective inhibition of RORγ activity in a variety of biochemical and cellular assays.

Assay	IC50 / EC50	Notes	Reference
RORy Inverse Agonist Assay (IL-17 Promoter)	IC50 = 47 nM		
RORy Antagonist Assay	EC50 = 12 nM	[1]	
Murine CD4+ T cell IL-17 Production	EC50 = 0.27 - 1.8 µM	Inhibition of IL-17 subtypes	
Innate Lymphoid Cell (ILC) IL-17 Production	-	Inhibits IL-17AA and -AF production	

#### Selectivity Profile:

**GNE-3500** exhibits high selectivity for RORy over other members of the ROR family and a broad panel of other nuclear receptors.

Receptor Family	Selectivity	Reference
ROR Family Members	>75-fold	
Other Nuclear Receptors (25 total)	>200-fold	

## In Vitro ADME Properties

The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profile of **GNE-3500** indicates favorable drug-like properties.

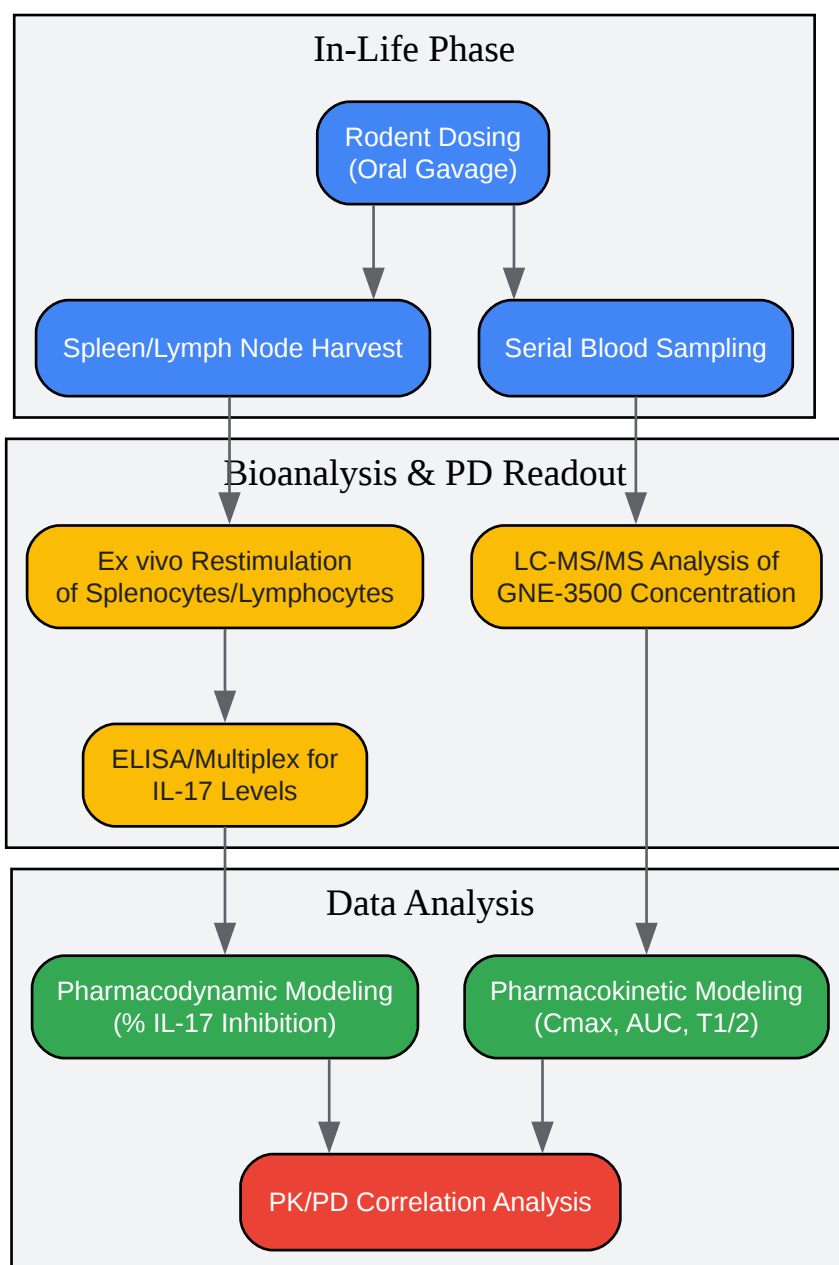
Parameter	Species	Value	Reference
Metabolic Stability			
Microsomal Clint	Human	15 $\mu\text{L}/\text{min}/\text{mg}$	
Microsomal Clint	Rat	45 $\mu\text{L}/\text{min}/\text{mg}$	
Permeability			
Caco-2 Papp (A to B)	-	$15 \times 10^{-6} \text{ cm/s}$	
Efflux Ratio	-	1.5	
Plasma Protein Binding			
% Bound	Human	98%	
% Bound	Rat	97%	

## In Vivo Pharmacokinetics and Pharmacodynamics

In vivo studies in rats demonstrate that **GNE-3500** is orally bioavailable and achieves exposures that lead to a dose-dependent inhibition of IL-17.

Parameter	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng*h/mL)	Bioavailability (%)	Reference
GNE-3500	IV	1	450	0.08	350	-	
GNE-3500	PO	10	1200	2	8000	23	

A key experimental workflow for evaluating the in vivo efficacy of **GNE-3500** involves a pharmacokinetics/pharmacodynamics (PK/PD) model.



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### In Vivo PK/PD Experimental Workflow

## Experimental Protocols

### RORy Cellular Reporter Assay (Inverse Agonist Mode)

- Cell Line: HEK293 cells stably co-transfected with a Gal4-RORy-LBD fusion construct and a luciferase reporter gene under the control of a Gal4 upstream activation sequence.

- Assay Conditions: Cells are plated in 96-well plates and incubated with varying concentrations of **GNE-3500** for 24 hours.
- Readout: Luciferase activity is measured using a commercially available kit (e.g., Bright-Glo).
- Data Analysis: The percent inhibition of luciferase activity relative to a vehicle control is calculated, and the IC50 value is determined by non-linear regression analysis.

#### Mouse Splenocyte IL-17A Production Assay

- Cell Isolation: Spleens are harvested from C57BL/6 mice, and single-cell suspensions are prepared. Red blood cells are lysed, and splenocytes are washed and resuspended in complete RPMI medium.
- Cell Culture: Splenocytes are plated in 96-well plates and pre-incubated with a dilution series of **GNE-3500** for 1 hour.
- Stimulation: Cells are stimulated with a cocktail of anti-CD3 and anti-CD28 antibodies, along with polarizing cytokines (e.g., IL-6, TGF- $\beta$ , IL-23) to induce Th17 differentiation and IL-17A production.
- Incubation: Plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.
- Cytokine Measurement: Supernatants are collected, and IL-17A concentrations are quantified by ELISA.
- Data Analysis: The EC50 value for the inhibition of IL-17A production is calculated.

#### In Vivo Pharmacokinetic Study in Rats

- Animals: Male Sprague-Dawley rats are used.
- Formulation: For oral administration, **GNE-3500** is formulated in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous administration, a solution in a vehicle such as 5% DMSO/95% PEG400 is used.
- Dosing: Animals are dosed either orally via gavage or intravenously via the tail vein.

- **Blood Sampling:** Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant.
- **Plasma Preparation:** Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
- **Bioanalysis:** Plasma concentrations of **GNE-3500** are determined using a validated LC-MS/MS method.
- **Pharmacokinetic Analysis:** Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and oral bioavailability.

## Conclusion

**GNE-3500** is a well-characterized, potent, and selective ROR $\gamma$  inverse agonist with favorable drug-like properties. Its demonstrated ability to inhibit IL-17 production both in vitro and in vivo makes it a valuable tool for researchers investigating the role of the ROR $\gamma$ /Th17/IL-17 axis in health and disease. The data and protocols presented in this guide provide a solid foundation for the further preclinical evaluation of **GNE-3500** and related compounds in models of autoimmune and inflammatory disorders.

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## References

- 1. researchgate.net [researchgate.net]
- 2. ROR $\gamma$ t protein modifications and IL-17-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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